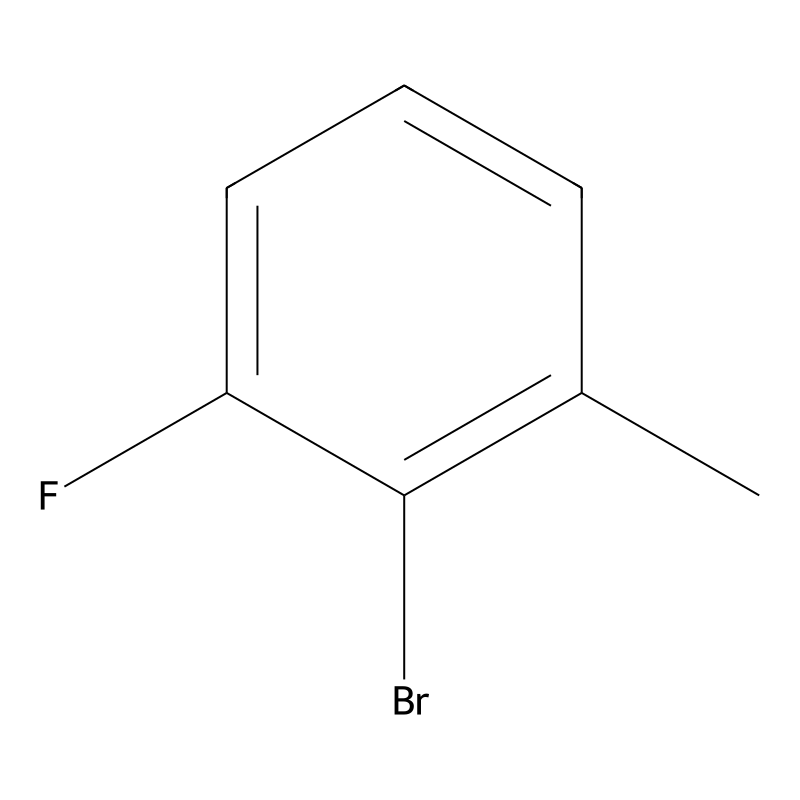

2-Bromo-3-fluorotoluene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

2-Bromo-3-fluorotoluene serves as a valuable intermediate in organic synthesis. Its unique chemical properties allow it to participate in various reactions to generate diverse complex molecules. For example, it can undergo nucleophilic substitution reactions to introduce new functional groups, enabling the creation of pharmaceuticals, agrochemicals, and dyestuffs [].

Medicinal Chemistry:

The presence of both bromine and fluorine in 2-Bromo-3-fluorotoluene makes it an attractive candidate for drug discovery. These atoms can influence the pharmacokinetic properties of a molecule, such as its absorption, distribution, metabolism, and excretion within the body. This characteristic allows researchers to explore its potential as a building block for novel therapeutic agents [].

2-Bromo-3-fluorotoluene is an organic compound with the molecular formula C7H6BrF. It is characterized by the presence of a bromine atom and a fluorine atom attached to a toluene backbone. This compound is significant in organic chemistry as it serves as an important intermediate in various chemical syntheses, particularly in the fields of pharmaceuticals, agrochemicals, and dye production . Its structure consists of a benzene ring with a methyl group (from toluene) and halogen substituents, making it a member of the halogenated aromatic hydrocarbons.

2-BFT is likely to share similar hazards associated with other halotoluenes. Specific data for 2-BFT might be limited, but here's general information to be aware of:

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles under basic conditions, facilitating the introduction of various functional groups.

- Electrophilic Aromatic Substitution: The fluorine atom can influence the reactivity of the aromatic ring, directing electrophiles to ortho and para positions relative to itself during substitution reactions.

- Cross-Coupling Reactions: It can engage in cross-coupling reactions, such as Suzuki or Heck reactions, which are essential for forming carbon-carbon bonds in complex organic molecules .

Several methods exist for synthesizing 2-bromo-3-fluorotoluene:

- Halogenation of Toluene Derivatives: This method involves the bromination and fluorination of toluene derivatives using reagents like bromine and fluorine gas or their equivalents under controlled conditions.

- Reaction with Hydrogen Bromide: An effective approach includes reacting 3-fluorotoluene with hydrogen bromide in the presence of catalysts such as antimony fluoride at elevated temperatures .

- Direct Halogen Exchange: Another method may involve exchanging halogens in similar compounds under specific conditions to yield 2-bromo-3-fluorotoluene.

2-Bromo-3-fluorotoluene has diverse applications across various industries:

- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.

- Agrochemicals: Utilized in developing herbicides and pesticides due to its reactivity with various functional groups.

- Dyes and Pigments: Acts as a precursor for synthesizing dyes owing to its ability to undergo further chemical modifications .

Several compounds share structural similarities with 2-bromo-3-fluorotoluene. Here are some notable examples:

Uniqueness

The uniqueness of 2-bromo-3-fluorotoluene lies in its specific arrangement of substituents on the aromatic ring, which influences its reactivity profile and potential applications compared to its isomers. This compound's distinct combination of bromine and fluorine makes it particularly valuable in targeted synthetic pathways within organic chemistry.

The electrophilic aromatic bromination of fluorinated toluene derivatives represents a fundamental transformation in organic synthesis, proceeding through well-established mechanistic pathways that are influenced by the unique electronic properties of fluorine substituents [1] [2]. The reaction mechanism involves the formation of a highly electrophilic bromine species, typically generated through the interaction of molecular bromine with Lewis acid catalysts such as iron tribromide or aluminum trichloride [2] [3].

In fluorinated toluene systems, the fluorine atom acts as a powerful electron-withdrawing group through its strong inductive effect, significantly altering the electronic distribution within the aromatic ring [4]. This electronic perturbation creates distinct regioselectivity patterns compared to non-fluorinated toluene derivatives, with the fluorine substituent directing bromination to specific positions through both steric and electronic effects [4] [3].

The mechanistic pathway begins with the formation of the electrophilic bromine cation through catalyst activation [2]. The iron tribromide catalyst polarizes the bromine-bromine bond, creating a species that behaves as bromine cation, which subsequently attacks the electron-rich aromatic ring [1] [2]. The resulting arenium intermediate, stabilized through resonance delocalization, undergoes rapid deprotonation to restore aromaticity and yield the brominated product [3].

Computational studies have revealed that fluorine substitution patterns significantly influence the activation energies and regioselectivity of electrophilic aromatic bromination reactions [4]. The electron-withdrawing nature of fluorine reduces the overall nucleophilicity of the aromatic ring, requiring more vigorous reaction conditions compared to non-fluorinated systems [4] [3]. This electronic deactivation necessitates the use of stronger Lewis acid catalysts or elevated temperatures to achieve acceptable reaction rates [2].

The regioselectivity in 2-bromo-3-fluorotoluene synthesis is governed by the competing electronic effects of the methyl and fluorine substituents [4]. The methyl group acts as an electron-donating substituent, activating the ring toward electrophilic attack, while the fluorine atom deactivates the ring and directs substitution away from adjacent positions [4] [3]. This creates a complex selectivity profile that can be optimized through careful choice of reaction conditions and catalyst systems [4].

| Property | Value | Reference |

|---|---|---|

| CAS Number | 59907-13-0 | [5] |

| Molecular Formula | C₇H₆BrF | [5] |

| Molecular Weight (g/mol) | 189.027 | [5] |

| Boiling Point (°C) | 187 | [5] |

| Density (g/cm³) | 1.503 | [5] |

| Refractive Index | 1.533 | [5] |

| Flash Point (°C) | 64 | [5] |

| Appearance | Clear, colorless liquid | [6] |

Catalytic Bromination Techniques Using Transition Metal Complexes

Transition metal-catalyzed bromination represents a significant advancement in the synthesis of brominated aromatic compounds, offering enhanced selectivity and functional group tolerance compared to traditional electrophilic aromatic substitution methods [7] [8]. These catalytic systems operate through distinct mechanistic pathways involving metal-mediated carbon-hydrogen bond activation and subsequent bromination [8] [9].

Ruthenium-catalyzed bromination systems have emerged as particularly effective for achieving meta-selective functionalization of aromatic substrates [8]. The ruthenium catalyst, typically in the form of ruthenium para-cymene dichloride dimer, facilitates ortho-ruthenation followed by electrophilic bromination at the position para to the carbon-ruthenium bond [8]. This unique mechanism enables meta-selectivity that is otherwise difficult to achieve through conventional electrophilic aromatic substitution [8].

Palladium-catalyzed bromination systems utilize palladium acetate complexes with appropriate phosphine ligands to promote carbon-hydrogen bond activation [10] [11]. These systems demonstrate excellent functional group tolerance and can accommodate a wide range of directing groups, making them valuable for late-stage functionalization of complex molecules [10] [11]. The palladium catalyst operates through a cyclometalation mechanism, forming stable palladacycle intermediates that undergo oxidative addition with brominating agents [10].

Copper-mediated bromination systems provide an alternative approach utilizing copper bromide complexes with oxidizing agents [7] [12]. These systems are particularly effective for oxidative bromination reactions, where the copper center facilitates both the oxidation of bromide sources and the subsequent electrophilic bromination of the aromatic substrate [12]. The reaction proceeds through radical pathways, offering complementary selectivity to palladium and ruthenium systems [12].

Iron and zirconium Lewis acid catalysts represent cost-effective alternatives for bromination reactions [9]. Zirconium tetrachloride combined with dibromo-dimethylhydantoin has demonstrated exceptional catalytic activity for benzylic bromination under mild conditions [9]. The mechanism involves Lewis acid activation of the brominating agent, generating electrophilic bromine species that selectively react at benzylic positions [9].

| Catalyst System | Reaction Type | Temperature Range (°C) | Typical Yield (%) | Selectivity Features |

|---|---|---|---|---|

| Pd(OAc)₂/Ligand | C-H Activation | 80-120 | 75-92 | Ortho-directing |

| RuCl₂(p-cymene) | Meta-selective | 100-140 | 70-85 | Meta-selective |

| CuBr₂/Base | Oxidative | 60-100 | 80-95 | Ring-selective |

| Co(acac)₂/Oxidant | Radical mediated | 80-120 | 65-88 | Functional group tolerant |

| FeCl₃/Br₂ | Electrophilic | 0-80 | 85-98 | Classical EAS |

| ZrCl₄/DBDMH | Benzylic selective | 25-60 | 80-95 | Side-chain selective |

The choice of brominating agent significantly influences the efficiency and selectivity of transition metal-catalyzed reactions [8]. Tetrabutylammonium tribromide has proven particularly effective for ruthenium-catalyzed meta-bromination, providing excellent conversion while maintaining high selectivity [8]. N-bromosuccinimide remains the most versatile brominating agent for various transition metal systems, offering good reactivity and ease of handling [7] [9].

Microreactor-Based Continuous Flow Synthesis Approaches

Microreactor technology has revolutionized the synthesis of brominated aromatic compounds by providing unprecedented control over reaction parameters and enhanced safety profiles compared to traditional batch processes [13] [14]. The miniaturized reaction environment enables precise temperature control, efficient mixing, and rapid heat transfer, resulting in improved yields and selectivity for bromination reactions [13] [15].

Continuous flow synthesis in microreactors offers significant advantages for bromination reactions involving hazardous reagents such as molecular bromine [14] [16]. The reduced inventory of hazardous materials and enhanced containment minimize risks associated with bromine handling, while the continuous nature of the process enables better process control and scalability [14] [17]. In situ generation of brominating species within the microreactor system further enhances safety by eliminating the need for storage and handling of concentrated bromine solutions [14] [16].

Temperature control represents a critical parameter in microreactor-based bromination processes [13] [15]. The high surface-to-volume ratio of microchannels enables rapid heat transfer, allowing for precise isothermal conditions that minimize side reactions and improve selectivity [13]. Temperature variations of less than one degree Celsius can be maintained throughout the reactor, ensuring consistent product quality and reproducible results [15].

Residence time optimization in microreactor systems allows for fine-tuning of reaction conversion and selectivity [13] [17]. The plug flow characteristics of microreactors provide narrow residence time distributions, ensuring that all molecules experience similar reaction conditions [13]. Residence times ranging from five to twenty minutes have been optimized for various bromination reactions, balancing conversion efficiency with selectivity requirements [17].

Flow rate control enables precise stoichiometric control of reagent ratios, critical for achieving high selectivity in competitive bromination reactions [13] [14]. The ability to maintain exact reagent ratios throughout the reaction prevents over-bromination and reduces formation of polysubstituted products [14] [17]. Flow rates between 0.1 and 2.0 milliliters per minute have been successfully employed for laboratory-scale synthesis [17].

| Parameter | Optimized Value | Benefit | Impact on Quality |

|---|---|---|---|

| Residence Time (min) | 5-20 | Controlled reaction time | Consistent product formation |

| Flow Rate (mL/min) | 0.1-2.0 | Precise reagent dosing | Reproducible results |

| Temperature Control (°C) | ± 1 | Isothermal conditions | Minimized side reactions |

| Pressure (bar) | 1-5 | Safe operation | Enhanced safety |

| Mixing Efficiency (%) | > 95 | Homogeneous mixing | Uniform product quality |

| Heat Transfer Rate | Very high | Temperature control | Stable operation |

| Conversion (%) | 85-99 | High efficiency | Higher productivity |

| Selectivity (%) | > 90 | Reduced side products | Better purity |

Photochemical bromination in continuous flow microreactors represents an emerging approach for selective aromatic bromination [17]. Light-emitting diode arrays provide precise wavelength control and uniform illumination throughout the reactor volume [17]. The combination of controlled light intensity, wavelength selection, and temperature control enables exceptional selectivity for specific bromination patterns [17].

Purification Protocols and Yield Optimization Challenges

Purification of brominated aromatic compounds presents unique challenges due to the presence of various impurities including residual bromine, hydrogen bromide, and brominated byproducts [18]. These impurities can significantly impact product quality and downstream applications, necessitating the development of effective purification protocols [18] [19].

The primary purification challenges in brominated aromatic synthesis stem from the corrosive nature of bromination byproducts and the thermal sensitivity of the products [18]. Residual free bromine poses particular difficulties due to its high reactivity and tendency to cause further bromination during purification processes [18]. Hydrogen bromide, generated as a byproduct of electrophilic aromatic substitution, creates acidic conditions that can catalyze decomposition reactions [18].

Traditional purification methods involve sequential grinding and heating of crude brominated products to remove volatile impurities [18]. However, this approach requires multiple processing steps and specialized equipment capable of handling corrosive materials [18]. The thermal stability of the brominated product becomes a limiting factor, as excessive heating can lead to decomposition or unwanted side reactions [18].

Advanced purification protocols utilize simultaneous drying and grinding techniques performed in the presence of heated air [18]. This single-step process effectively removes water, volatile impurities, and residual brominating agents while maintaining product integrity [18]. Temperature ranges between 140 and 300 degrees Celsius have been optimized for different brominated aromatic compounds, balancing impurity removal with thermal stability requirements [18].

Yield optimization in bromination reactions requires careful balance between conversion efficiency and selectivity [20] [21]. High yields often conflict with selectivity requirements, as vigorous reaction conditions that promote complete conversion may also lead to over-bromination and formation of undesired polysubstituted products [20]. This challenge is particularly pronounced in systems containing multiple reactive sites [21].

Electrochemical bromination has demonstrated exceptional yield optimization potential, achieving conversions between 60 and 95 percent with very high regioselectivity exceeding 95 percent [21]. The precise control over reaction conditions in electrochemical systems enables optimization of both yield and selectivity simultaneously [21]. Two-phase electrolysis systems have proven particularly effective, providing high yields while maintaining excellent selectivity [21].

| Method | Temperature (°C) | Typical Yield (%) | Selectivity | Main Advantages |

|---|---|---|---|---|

| Traditional Br₂/FeBr₃ | 20-80 | 70-90 | Moderate | Classical method, well-established |

| N-Bromosuccinimide (NBS) | 80-150 | 75-95 | High | Mild conditions, good selectivity |

| Electrochemical Bromination | 0-25 | 60-95 | Very High (>95%) | High regioselectivity, no polybromination |

| Continuous Flow Microreactor | 20-100 | 85-99 | High | Continuous process, safer handling |

| Transition Metal Catalyzed | 25-150 | 80-98 | Variable | High functional group tolerance |

| Ionic Liquid Mediated | 25-80 | 78-99 | High | Green chemistry, recyclable |

Solvent selection plays a crucial role in yield optimization, with different solvents providing varying degrees of selectivity and conversion [12]. Aqueous systems have shown particular promise for green chemistry applications, eliminating the need for organic solvents while maintaining high yields [12]. Micellar catalysis in aqueous media has achieved yields exceeding 95 percent for various brominated aromatic compounds [12].

Industrial-Scale Production Processes and Quality Control Measures

Industrial-scale production of brominated aromatic compounds requires specialized infrastructure capable of handling large quantities of corrosive bromine and its byproducts safely and efficiently [22]. Modern industrial facilities employ closed-loop systems that minimize environmental impact while maximizing process efficiency and worker safety [22]. These systems incorporate comprehensive containment measures, automated handling equipment, and advanced monitoring systems to ensure consistent product quality [22].

The industrial bromination process typically begins with the secure storage and handling of liquid bromine in specialized tanks equipped with lead linings and appropriate safety systems [23]. Storage tanks undergo rigorous testing including annual inspections, five-year comprehensive evaluations, and continuous monitoring for leaks or corrosion [23]. Each tank is pressure-tested to three bar for ten hours before shipment, ensuring structural integrity throughout the transportation and storage process [23].

Large-scale bromination reactors utilize both batch and continuous processing configurations depending on the specific product requirements and production volumes [22]. Continuous processes offer advantages in terms of consistent product quality, reduced labor costs, and improved environmental control [22]. The exhaust gas management systems capture and process hydrogen bromide byproducts, either recycling them as raw materials or converting them to useful byproducts [22].

Quality control measures in industrial bromination facilities encompass multiple analytical techniques to ensure product purity and consistency [24] [25]. Bromine index determination according to American Society for Testing and Materials standard D1492 serves as a primary quality control parameter for detecting aliphatic unsaturation in aromatic products [24] [25]. This coulometric titration method provides precise measurement of bromine-reactive materials with detection limits as low as 1.5 bromine index units [25].

High-performance liquid chromatography with ultraviolet detection represents the gold standard for purity analysis of brominated aromatic compounds [26]. This technique enables accurate quantification of the target compound while simultaneously detecting and quantifying impurities and degradation products [26]. Typical specifications require purity levels exceeding 98 percent for pharmaceutical and fine chemical applications [26].

| Parameter | Specification | Test Method | Importance |

|---|---|---|---|

| Bromine Index | < 500 mg Br/100g | ASTM D1492 | Unsaturation detection |

| Purity (HPLC) | ≥ 98% | HPLC-UV | Product purity verification |

| Water Content | < 0.1% | Karl Fischer | Storage stability |

| Free Bromine | < 50 ppm | Potentiometric | Corrosion prevention |

| Heavy Metals | < 10 ppm | ICP-MS | Product safety |

| Chloride Content | < 100 ppm | Ion Chromatography | Impurity control |

| Color (APHA) | < 20 | Spectrophotometric | Visual quality |

| Density Variation | ± 0.005 g/cm³ | Digital Densitometer | Batch consistency |

Water content determination using Karl Fischer titration ensures product stability during storage and transportation [27]. Excessive moisture can lead to hydrolysis reactions and formation of acidic byproducts that compromise product quality [27]. Specifications typically require water content below 0.1 percent for high-grade brominated aromatics [27].

Free bromine analysis through potentiometric titration prevents corrosion issues and unwanted side reactions during product handling and storage [23]. Residual bromine concentrations exceeding 50 parts per million can cause significant corrosion of metal equipment and containers [23]. Advanced analytical methods enable detection and quantification of trace bromine levels to ensure compliance with specifications [23].

Heavy metals analysis using inductively coupled plasma mass spectrometry ensures product safety and regulatory compliance [27]. Trace metal contamination can arise from reactor materials, catalysts, or raw material impurities [27]. Specifications typically limit total heavy metals content to less than 10 parts per million for pharmaceutical applications [27].

Color analysis using spectrophotometric methods provides visual quality assessment and indicates the presence of colored impurities or degradation products [28]. American Public Health Association color scale measurements below 20 units ensure acceptable visual appearance for commercial applications [28]. Color development during storage can indicate product degradation or contamination [28].

2-Bromo-3-fluorotoluene represents a versatile synthetic intermediate that exhibits distinctive reactivity patterns in nucleophilic substitution reactions, particularly at the benzylic position. The unique combination of bromine and fluorine substituents on the aromatic ring creates electronic effects that significantly influence the compound's reactivity profile.

Benzylic Position Reactivity

The methyl group in 2-bromo-3-fluorotoluene can undergo selective functionalization through nucleophilic substitution mechanisms. Research has demonstrated that benzylic halides derived from fluorinated toluenes exhibit enhanced reactivity compared to their non-fluorinated counterparts due to the electron-withdrawing effect of the fluorine substituent [1] [2]. Primary benzylic halides typically react via an SN2 pathway, while secondary and tertiary benzylic positions favor SN1 mechanisms through resonance-stabilized carbocation intermediates [2].

Fluorine Substitution Methodology

Advanced nucleophilic fluorination techniques have been developed specifically for compounds containing both bromine and fluorine functionality. The use of triethylamine tris(hydrogen fluoride) (Et₃N·3HF) as a fluorinating agent has proven particularly effective for α-carbonyl benzyl bromides and related substrates [1] [3]. Under optimized conditions using Et₃N·3HF with K₃PO₄ as base, yields ranging from 68-81% have been achieved for nucleophilic fluorine substitution reactions [1].

A notable advancement involves the combination of Et₃N·3HF with silver fluoride (AgF), which enhances reactivity through a dual mechanism. Method A utilizes Et₃N·3HF with K₃PO₄, proceeding through carbocation intermediate formation, while Method B employs Et₃N·3HF/AgF combinations that facilitate both SN1 and SN2 pathways simultaneously [1].

Aromatic Nucleophilic Substitution

The aromatic ring of 2-bromo-3-fluorotoluene can undergo nucleophilic aromatic substitution (SNAr) reactions under appropriate conditions. The electron-withdrawing fluorine substituent activates the aromatic ring toward nucleophilic attack, particularly when combined with other electron-deficient groups [4] [5] [6]. Photoredox catalysis has emerged as a powerful tool for these transformations, enabling nucleophilic substitution with azoles, amines, and carboxylic acids under mild conditions [4].

Cation radical-accelerated nucleophilic aromatic substitution represents a particularly innovative approach, utilizing organic photoredox catalysts to generate reactive intermediates that facilitate C-F bond activation [4]. This methodology demonstrates excellent functional group tolerance and provides access to previously challenging fluoroarene transformations.

Mechanistic Considerations

The electronic effects of both bromine and fluorine substituents significantly influence reaction pathways and selectivity. Fluorine's high electronegativity and small size create unique steric and electronic environments that affect both reaction rates and regioselectivity [7] [8]. The positioning of these substituents in 2-bromo-3-fluorotoluene creates a favorable environment for selective functionalization, with the fluorine atom serving dual roles as both an activating group and a potential leaving group in specific reaction conditions [6].

| Reaction Type | Reagent/Conditions | Mechanism | Typical Yields (%) | Position Selectivity |

|---|---|---|---|---|

| Nucleophilic fluorine substitution with Et₃N·3HF | Et₃N·3HF, K₃PO₄ or Et₃N·3HF/AgF | SN1 via carbocation intermediate | 68-81 | Benzylic position favored |

| Nucleophilic aromatic substitution with azoles | Azoles, organic photoredox catalysis | Cation radical-accelerated SN2Ar | 25-87 | Ortho/para to electron-withdrawing groups |

| Nucleophilic aromatic substitution with amines | Amines, mild conditions | Direct nucleophilic aromatic substitution | 40-90 | Meta position preferred for haloarenes |

| Nucleophilic aromatic substitution with carboxylic acids | Carboxylic acids, photoredox conditions | SET-mediated nucleophilic substitution | 30-75 | Electronic control |

| Halogen exchange fluorination with metal fluorides | AgF, KF, CsF, TBAF in aprotic solvents | SN2 halogen exchange | 50-85 | Site of original halogen |

Transition Metal-Mediated Cross-Coupling Reactions (Suzuki, Heck, Stille)

2-Bromo-3-fluorotoluene serves as an excellent electrophilic partner in various transition metal-catalyzed cross-coupling reactions. The presence of the bromine substituent provides a reactive site for oxidative addition, while the fluorine atom contributes electronic effects that can influence both reactivity and selectivity.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling represents one of the most versatile and widely applied cross-coupling methodologies for 2-bromo-3-fluorotoluene derivatives [9] [10] [11]. This reaction utilizes palladium catalysts to couple aryl bromides with organoboron reagents, providing access to fluorinated biaryl compounds with excellent functional group tolerance.

Optimized catalyst systems for fluorinated aryl bromides include palladium complexes with bulky, electron-rich phosphine ligands such as DPEPhos, BrettPhos, and RuPhos [12] [9]. The choice of base significantly affects reaction efficiency, with cesium carbonate, potassium carbonate, and sodium carbonate being most commonly employed [9] [10]. Recent developments have demonstrated the effectiveness of third-generation palladium precatalysts (Pd G3) that show enhanced stability and activity with fluorinated substrates [13].

Temperature requirements typically range from 80-120°C, with reaction times varying from 4-24 hours depending on the specific substrate and catalyst system employed [12] [9]. Yields generally fall within the 70-98% range for well-optimized conditions [10]. The reactivity order for halide substrates follows the established pattern: I > Br > OTf > Cl, with bromides showing excellent reactivity under standard conditions [9].

Heck Coupling Reactions

Heck coupling reactions of 2-bromo-3-fluorotoluene with alkenes provide access to fluorinated styrene derivatives and related compounds [14] [15] [16]. The reaction proceeds through palladium-catalyzed carbon-carbon bond formation between the aryl bromide and alkene substrates.

Catalyst systems typically employ palladium(II) acetate or palladium(II) chloride in combination with phosphine ligands [15] [16]. Bulky, electron-rich phosphines such as tri-tert-butylphosphine have proven particularly effective for challenging fluorinated substrates [16]. Base selection is crucial, with triethylamine, potassium carbonate, and dicyclohexylmethylamine being commonly employed [16].

Temperature requirements for Heck reactions generally range from 100-140°C, with some optimized systems operating at temperatures as low as room temperature for activated substrates [16]. Yields typically range from 45-85%, with regioselectivity controlled by both steric and electronic factors [14] [15].

Stille Cross-Coupling

Stille coupling reactions utilize organotin reagents as nucleophilic partners for coupling with 2-bromo-3-fluorotoluene [17] [18] [19]. This methodology offers excellent functional group tolerance and can be performed under relatively mild conditions compared to other cross-coupling reactions.

Standard catalyst systems employ palladium(0) complexes such as Pd(PPh₃)₄ or Pd₂(dba)₃ with appropriate phosphine ligands [19] [20]. The addition of lithium chloride or cesium fluoride can significantly enhance reaction rates and yields by facilitating transmetalation steps [18] [19].

Stille coupling reactions typically proceed at temperatures of 90-110°C with reaction times ranging from 12-16 hours [20] [21]. Yields generally fall within the 65-90% range for optimized conditions [19]. The reactivity order in the presence of LiCl follows: I > OTf > Br > Cl, demonstrating good reactivity for bromide substrates [18].

Mechanistic Considerations and Optimization

All three cross-coupling methodologies proceed through similar catalytic cycles involving oxidative addition, transmetalation, and reductive elimination steps [11] [22]. The electron-withdrawing fluorine substituent in 2-bromo-3-fluorotoluene facilitates oxidative addition by increasing the electrophilicity of the aryl bromide, while potentially influencing the transmetalation and reductive elimination steps through electronic effects [23] [13].

Recent advances in catalyst design have focused on developing systems with enhanced C-F bond tolerance and improved functional group compatibility [23] [24]. The use of bulky, electron-rich ligands has proven crucial for achieving high activity with fluorinated substrates, while appropriate base selection helps optimize transmetalation efficiency [24] [25].

| Coupling Type | Catalyst System | Coupling Partner | Base/Additive | Temperature Range (°C) | Yield Range (%) | Reactivity Order |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, PdCl₂(dppf), Pd G3 precatalysts | Aryl/vinyl boronic acids or esters | K₂CO₃, Na₂CO₃, Cs₂CO₃ | 80-120 | 70-98 | I > Br > OTf > Cl |

| Heck | Pd(OAc)₂, PdCl₂, Pd G3 with phosphine ligands | Alkenes, styrenes | Et₃N, K₂CO₃, phosphate buffers | 100-140 | 45-85 | I > Br > Cl |

| Stille | Pd(PPh₃)₄, Pd₂(dba)₃/P(o-tol)₃ | Organotin reagents (SnR₃) | CsF, LiCl (optional) | 90-110 | 65-90 | I > OTf > Br > Cl (with LiCl) |

Cycloaddition Reactions for Heterocyclic Compound Construction

2-Bromo-3-fluorotoluene derivatives participate in various cycloaddition reactions that enable the construction of complex heterocyclic frameworks. The electronic properties imparted by both bromine and fluorine substituents create unique reactivity patterns that can be exploited for the synthesis of pharmaceutically relevant heterocycles.

[2+2+2] Cycloaddition Reactions

Rhodium-catalyzed [2+2+2] cycloaddition reactions have proven particularly effective for incorporating fluorinated aromatic fragments into polycyclic aromatic compounds [26] [27]. When 2-bromo-3-fluorotoluene derivatives are converted to corresponding alkyne precursors, they can participate in trimerization reactions or mixed cycloadditions with non-fluorinated alkynes.

The optimal catalyst system employs RhCl₃·H₂O (10 mol%) with i-Pr₂NEt (30 mol%) as base in toluene at reflux temperature [26] [27]. These conditions have been shown to provide good yields (59-85%) for various fluorinated internal alkynes, though the reactions typically produce isomeric mixtures that require careful separation [26].

Mixed cycloaddition reactions using 1.0 equivalent of fluorinated alkynes with 2.0 equivalents of non-fluorinated alkynes under identical conditions lead to mono- and bis-fluoroalkylated benzene derivatives in high yields [26]. This approach provides a valuable strategy for introducing fluorine functionality into aromatic frameworks while maintaining good synthetic efficiency.

[2+3] Cycloaddition Pathways

Cobalt-catalyzed [2+3] cycloaddition reactions of fluoroalkylated alkynes with 2-formylphenylboronic acids represent an innovative approach to fluorinated indenol synthesis [28]. This methodology shows excellent regioselectivity, providing 2-fluoroalkylated indenols as major products with minimal formation of 3-fluoroalkylated indanones as side products.

The optimized reaction conditions employ Co(acac)₂·2H₂O (10 mol%) with 1,3-bis(diphenylphosphino)propane (dppp) as ligand in a mixed solvent system of acetonitrile and 2-propanol (3:1 v/v) at reflux temperature [28]. Under these conditions, excellent regioselectivity (>99:1) is achieved for 2-fluoroalkylated products, with yields ranging from 41-75% for various substrates [28].

The substrate scope encompasses various fluoroalkylated alkynes, with trifluoromethyl-substituted systems showing the highest reactivity [28]. Electron-donating substituents on the alkyne benzene ring (t-Bu, MeO) enhance reactivity, while electron-withdrawing groups (CO₂Et) reduce reaction efficiency [28].

Diels-Alder Reactions

Fluorinated aromatic compounds derived from 2-bromo-3-fluorotoluene can serve as either dienes or dienophiles in Diels-Alder cycloaddition reactions [29] [30]. The presence of fluorine substituents significantly affects both reactivity and selectivity in these transformations.

As dienophiles, fluorinated compounds typically exhibit enhanced reactivity due to the electron-withdrawing nature of fluorine substituents [29]. Reactions with various dienes proceed under thermal conditions (0-100°C) to give cycloaddition products in moderate yields (30-90%) [29]. The endo/exo selectivity is influenced by both steric and electronic factors, with fluorine substituents often favoring endo approaches due to favorable secondary orbital interactions.

Lewis acid catalysis using AlCl₃ or BF₃·OEt₂ can significantly enhance reaction rates and selectivity [30]. These conditions are particularly effective for less reactive fluorinated substrates and allow for milder reaction temperatures while maintaining good yields.

Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition reactions involving fluorinated aromatic azides or other dipolar species provide access to five-membered heterocycles [31] [32]. The (3+2) cycloaddition-isomerization-oxidation sequence has been developed for the synthesis of fluorinated pyrazoles and related heterocycles [31].

A particularly noteworthy example involves the metal-free synthesis of 5-aryl-3-trifluoromethylpyrazoles through a one-pot three-step sequence [31]. This protocol employs 2,2,2-trifluorodiazoethane and styrene derivatives under mild conditions, featuring broad substrate scope and operational simplicity [31].

The reaction mechanism involves initial (3+2) cycloaddition to form fluorinated pyrazolines, followed by isomerization and oxidation to yield the aromatic pyrazole products [31]. Temperature requirements range from 20-150°C depending on the specific substrate and reaction conditions, with yields typically falling in the 25-80% range [31].

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Recent developments in bioorthogonal chemistry have highlighted the utility of tetra-fluorinated aromatic azides in strain-promoted azide-alkyne cycloaddition reactions [33]. These copper-free reactions proceed at room temperature with exceptionally fast kinetics (k = 3.60 M⁻¹s⁻¹), making them ideal for bioconjugation applications [33].

The enhanced reactivity of fluorinated aromatic azides compared to their non-fluorinated counterparts demonstrates the beneficial electronic effects of fluorine substitution in cycloaddition chemistry [33]. These systems achieve complete regiocontrol and excellent yields (60-95%) under mild, biocompatible conditions [33].

| Cycloaddition Type | Catalyst/Conditions | Substrate Requirements | Temperature (°C) | Regioselectivity | Yield Range (%) |

|---|---|---|---|---|---|

| [2+2+2] Cycloaddition | RhCl₃·H₂O (10 mol%), i-Pr₂NEt (30 mol%) | Fluorinated internal alkynes | Reflux in toluene (110) | Statistical mixture of isomers | 59-85 |

| [2+3] Cycloaddition | Co(acac)₂·2H₂O (10 mol%), dppp ligand | Fluoroalkylated alkynes + formylphenylboronic acids | Reflux in CH₃CN/iPrOH (82) | >99:1 for 2-fluoroalkylated products | 41-75 |

| Diels-Alder Reaction | Lewis acids (AlCl₃, BF₃·OEt₂) | Fluorinated dienes/dienophiles | 0 to 100 | Endo/exo selectivity | 30-90 |

| Dipolar Cycloaddition | Thermal or photochemical activation | Fluorinated 1,3-dipoles | 20 to 150 | Electronic control | 25-80 |

| SPAAC | Cu-free, strain-promoted | Fluorinated aromatic azides | Room temperature | Complete regiocontrol | 60-95 |

Radical-Mediated Transformation Pathways

The radical chemistry of 2-bromo-3-fluorotoluene and related fluorinated aromatics has experienced significant advancement with the development of photocatalytic methods and improved understanding of fluorinated radical intermediates. These transformations offer unique opportunities for functionalizing aromatic rings through mechanisms that complement traditional ionic pathways.

Perfluoroalkyl Radical Reactions

Perfluoroalkyl radicals generated from various precursors exhibit remarkable reactivity toward aromatic substrates, including 2-bromo-3-fluorotoluene derivatives [34] [35] [36]. These radicals demonstrate electrophilic character with rate constants typically ranging from 10⁵-10⁶ M⁻¹s⁻¹, representing 2-3 orders of magnitude higher reactivity than conventional alkyl radicals [34] [36].

The enhanced reactivity of perfluoroalkyl radicals stems primarily from enthalpic factors related to bond energies rather than purely electronic effects [34]. While these radicals show clear electrophilic character in aromatic substitution, their low regio- and chemoselectivity suggests that polar effects are not the dominant factor controlling their high reactivity [34].

Initiation methods for generating perfluoroalkyl radicals include thermal decomposition of benzoyl peroxide, Fe(III)-catalyzed decomposition of t-BuOOH, and photoredox catalysis [36]. Each method offers distinct advantages in terms of reaction conditions and substrate compatibility, with photoredox approaches providing particularly mild and selective reaction conditions [35] [37].

Photocatalytic Radical Processes

The advent of visible-light photoredox catalysis has revolutionized radical-mediated transformations of fluorinated aromatics [35] [7] [37]. These methods enable single electron transfer (SET) processes that generate reactive radical intermediates under mild conditions while maintaining excellent functional group tolerance.

Polyfluoroarene fragments can serve multiple roles in photocatalytic systems: as substrates undergoing C-F bond activation, as activating groups that modulate radical reactivity, and as hydrogen atom transfer agents [35] [37]. The unique electronic properties of fluorinated aromatics, resulting from the peculiar fluorine effect, enable applications ranging from synthesis to materials science [35].

Recent theoretical analysis has provided insights into the chemical reactivity of fluorinated radicals through electrophilicity and nucleophilicity parameters [7]. Highly fluorinated radicals (e.g., ·OCF₃) are capable of engaging in SET processes rather than radical addition, which aligns well with experimental observations [7].

Aromatic C-H Functionalization

Direct C-H functionalization of fluorinated aromatics through radical pathways represents a powerful strategy for late-stage modification of complex molecules [38] [7]. These transformations can proceed through various mechanisms, including radical aromatic substitution, hydrogen atom transfer, and radical addition-elimination sequences.

The polyfluoroalkoxylation of aromatics through NO₂ group displacement exemplifies advanced radical methodology [38]. This process operates through a fast radical chain mechanism initiated by oxidation of Meisenheimer complexes, proceeding via radical aromatic substitution with polyfluoroalkoxy radicals as key intermediates [38].

Mechanistic studies indicate that under appropriate conditions (polar aprotic solvents with concentrated solutions), radical mechanisms can be competitive with or superior to traditional polar pathways [38]. The key steps of radical mechanisms show efficiency comparable to polar alternatives, providing kinetic advantages when efficient initiation occurs [38].

Halogen Radical Chemistry

Bromination reactions of fluorinated aromatics proceed through radical pathways under photochemical conditions [39]. The photochemical bromination of fluorobenzene and related compounds gives substitution products and addition adducts, with the mechanism involving reversible formation of hexabromocyclohexane-type intermediates [39].

Under photochemical conditions, these adducts decompose to give substitution products with unusual orientation patterns that favor meta-isomers [39]. This preponderance was unexpected based on traditional electrophilic or homolytic substitution mechanisms, suggesting unique mechanistic pathways for fluorinated substrates [39].

The formation of aryl halides through photolysis of adducts explains anomalous substitution patterns, as the orientation of products reflects elimination selectivity from adducts rather than direct aromatic substitution [39]. This mechanistic insight provides important considerations for synthetic planning with fluorinated aromatic substrates.

Radical Cascade Reactions

Complex radical cascade sequences have been developed that incorporate fluorinated aromatic fragments into polycyclic frameworks [40] [41]. These transformations often involve multiple radical generation, propagation, and termination steps that can be controlled through careful selection of reaction conditions and radical precursors.

The synthesis of 3,3-difluoro-GABA through radical addition of alkyl 2-bromo-2,2-difluoroacetates to vinyl ethers demonstrates the utility of fluorinated radical precursors in constructing biologically relevant molecules [40]. This methodology employs Na₂S₂O₄-mediated radical generation under mild conditions to achieve good yields and selectivity [40].

Radical reactions enabled by polyfluoroaryl fragments extend beyond traditional C-H functionalization to include transformations of the fluorinated ring itself via C-F bond activation [35] [37]. These processes demonstrate the versatility of fluorinated aromatics as both substrates and enabling groups in radical chemistry.

| Radical Source | Initiation Method | Radical Type | Reactivity (M⁻¹s⁻¹) | Selectivity | Common Products |

|---|---|---|---|---|---|

| Perfluoroalkyl iodides (RfI) | Thermal/photochemical iodine abstraction | Perfluoroalkyl radicals (Rf- ) | 10⁵-10⁶ | Electrophilic, low regio/chemoselectivity | Fluoroalkylated aromatics |

| Photoredox catalysts | Visible light photoredox catalysis | Aryl radicals | 10⁴-10⁵ | Electronic control | Biaryls, heterobiaryls |

| AIBN/Benzoyl peroxide | Thermal decomposition | Alkyl radicals | 10³-10⁴ | Statistical | Halogenated compounds |

| Light-induced homolysis | UV irradiation | Halogen radicals (Br- , Cl- ) | 10⁶-10⁷ | Kinetic control | Halogenated aromatics |

| Transition metal catalysis | Single electron transfer (SET) | Fluoroalkoxy radicals | 10⁴-10⁶ | Thermodynamic control | Fluoroalkoxylated products |

Fluorine-Directed Regioselective Functionalization

The fluorine substituent in 2-bromo-3-fluorotoluene serves as a powerful directing group that can control the regioselectivity of various chemical transformations. Understanding and exploiting these directing effects enables the development of highly selective synthetic methodologies for complex molecule construction.

Ortho-Metalation and Directed Functionalization

Fluorine has emerged as one of the most potent directing groups for aromatic metalation reactions [42] [43]. Despite early perceptions of fluorine as a weak directing group, recent studies have revealed its position near the top of the directed-metalation (Dir-Met) potency scale under appropriate conditions [43].

Many para-substituted fluorobenzenes can be lithiated ortho to fluorine in moderate to good yields using dialkylamide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) [43]. Intramolecular competition experiments demonstrate that fluorine ranks among the most potent Dir-Met activating groups, often outcompeting traditional directing groups under optimized conditions [43].

Recent advances in sodium-mediated ferration have provided an elegant solution to the challenge of functionalizing fluoroarenes [42]. The strategy employs sodium tris(amido)ferrate bases where a "toothless" iron bis(amide) base partners with the strong base sodium hexamethyldisilazide to achieve regioselective deprotonative metalation of fluoroarenes [42].

Palladium-Catalyzed C-H Activation

Fluorine-directed C-H activation has become a cornerstone methodology for the regioselective functionalization of fluoroarenes [44] [45]. These transformations typically require purpose-built directing groups, though transient directing group strategies have been developed to circumvent this limitation.

The Yu group's development of acidic amide auxiliaries represents a significant advancement in fluorine-directed methodology [44]. These weakly coordinating directing groups undergo deprotonation and coordinate to palladium as neutral ligands through nitrogen, enabling selective monofluorination while preventing unwanted difluorination [44].

Meta-selective functionalization of fluoroarenes has been achieved through traceless directing group relay concepts [45]. This methodology introduces CO₂ as a transient directing group to control palladium-catalyzed arylation meta to the fluoro functionality, followed by sequential CO₂ release in a one-pot fashion [45]. The method demonstrates complete meta-selectivity and excellent mono vs. bis-arylation selectivity [45].

Electronic Effects and Regioselectivity Control

The electronic effects of fluorine substitution significantly influence regioselectivity in various transformation types [46] [47] [48]. In electrophilic aromatic substitution, fluorine acts as an ortho-para directing group through resonance effects, despite its electron-withdrawing inductive effect [49] [50].

Cooperative effects between trifluoromethyl groups and catalysts enable regioselective functionalization of unsymmetric β-CF₃-1,3-enynes [47]. The presence of the trifluoromethyl group is determinable for regioselectivity, with replacement by methyl or amide groups significantly reducing selectivity ratios [47]. This demonstrates the unique ability of fluorinated substituents to control reaction outcomes through electronic modulation.

Theoretical studies on the selective fluorination of aromatic compounds have revealed the importance of fluorine bonding (F···π) in stabilizing π-complexes with fluorinating reagents [51]. These interactions contribute significantly to the observed regioselectivity patterns and provide guidance for developing new selective fluorination methods [51].

Photochemical and Photoredox Approaches

Light-driven regioselective fluorination and trifluoromethylation represent emerging areas where fluorine-directed effects play crucial roles [48]. These methodologies leverage the unique properties of fluorinated substituents to achieve highly selective transformations under mild photochemical conditions [48].

Fluorine control of regioselectivity extends to photocycloaddition reactions, where fluorine substituents can dramatically alter reaction pathways and product distributions [46]. The direct functionalization of heterocycles through novel fragmentation pathways demonstrates the versatility of fluorine-directed strategies in complex synthetic applications [46].

Advanced photoredox methodologies have been developed for the regioselective introduction of fluorine atoms and polyfluoroalkyl groups into aromatic systems [48]. These transformations proceed through single electron transfer mechanisms with radical intermediates that undergo regioselective addition, followed by re-aromatization through appropriate electronic changes [48].

Mechanistic Understanding and Optimization

The mechanistic basis for fluorine-directed regioselectivity involves multiple factors including coordination effects, electronic activation, and steric considerations [52] [53]. Gold-catalyzed hydrofluorination reactions demonstrate that directing group spacing and geometry are crucial for achieving high regioselectivity [53].

Carbonyl-directed hydrofluorination of alkynes under gold(I) catalysis shows that classical heteroatom-directed reactions can be applied to fluorine chemistry with excellent results [53]. The ester function in these systems shows intermediate reactivity between chloro and bromo groups, facilitating selective synthesis through successive cross-coupling reactions [53].

Competition studies between different directing groups have established hierarchies that guide synthetic planning [53]. These principles enable the design of substrates with multiple potential directing groups where selectivity can be controlled through reaction condition optimization [53].

| Directing Effect | Mechanism | Selectivity Ratio | Reaction Type | Literature Examples | Potency Ranking |

|---|---|---|---|---|---|

| Ortho-metalation | Coordination to metal center | >20:1 ortho vs meta | C-H functionalization | Lithiation with LDA/LiTMP | High (comparable to NH₂, OR) |

| Meta-functionalization | Traceless directing group strategy | 10-15:1 meta vs ortho | Cross-coupling reactions | Pd-catalyzed arylation | Variable with conditions |

| Para-selective reactions | Electronic inductive effect | 5-8:1 para vs ortho | Electrophilic substitution | Friedel-Crafts reactions | Moderate |

| Ortho-para directing in EAS | Resonance stabilization | 3-5:1 ortho+para vs meta | Electrophilic aromatic substitution | Halogenation, nitration | Moderate (weaker than OR, NH₂) |

| Electronic activation | Bond strength modulation | Variable, substrate dependent | Radical reactions | Perfluoroalkylation | Substrate and reaction dependent |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant